

Physical and chemical properties of Methoxymethyltrimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoxymethyltrimethylsilane*

Cat. No.: *B088755*

[Get Quote](#)

An In-depth Technical Guide to Methoxymethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methoxymethyltrimethylsilane** (MOM-TMS), a versatile organosilicon compound. This document includes key physicochemical data, detailed experimental protocols for its synthesis and common reactions, and visual representations of its chemical behavior.

Core Properties of Methoxymethyltrimethylsilane

Methoxymethyltrimethylsilane, also known as (trimethylsilyl)methyl methyl ether, is a silyl ether that finds application in organic synthesis, primarily as a protecting group and a synthetic intermediate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Methoxymethyltrimethylsilane** is presented in the table below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
Molecular Formula	C5H14OSi
Molecular Weight	118.25 g/mol
CAS Number	14704-14-4
Appearance	Colorless liquid
Boiling Point	83 °C at 740 mmHg
Density	0.758 g/mL at 25 °C
Refractive Index (n ₂₀ /D)	1.39
Flash Point	-6 °C (closed cup)
Solubility	Forms an azeotrope with methanol. Soluble in many organic solvents.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **Methoxymethyltrimethylsilane**.

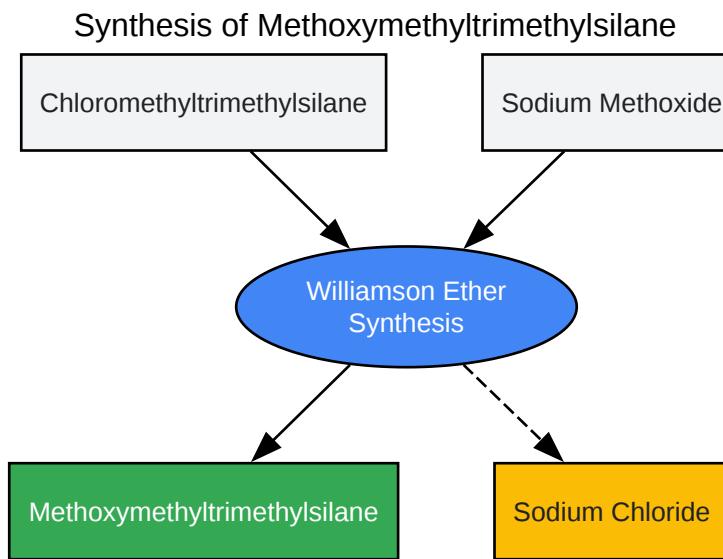
Spectrum Type	Key Features
¹ H NMR (in CDCl ₃)	Characteristic peaks corresponding to the trimethylsilyl and methoxymethyl protons.
¹³ C NMR	Signals for the methyl carbons of the trimethylsilyl group, the methoxy carbon, and the methylene carbon.
²⁹ Si NMR	A single resonance characteristic of the silicon environment.
Infrared (IR)	Strong absorption band around 1100 cm ⁻¹ characteristic of the C-O-C ether linkage. Absence of a broad O-H stretch indicates the absence of methanol impurity.

Synthesis of Methoxymethyltrimethylsilane

Methoxymethyltrimethylsilane is commonly synthesized via the Williamson ether synthesis, reacting chloromethyltrimethylsilane with sodium methoxide.

Experimental Protocol: Synthesis from Chloromethyltrimethylsilane

This protocol details the preparation of **Methoxymethyltrimethylsilane** from chloromethyltrimethylsilane and sodium methoxide.^[5]


Materials:

- Chloromethyltrimethylsilane
- Sodium metal
- Anhydrous Methanol
- Anhydrous Diethyl Ether
- Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve sodium metal (1.13 moles) in anhydrous methanol (400 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. This will form a solution of sodium methoxide.
- Once all the sodium has reacted, add chloromethyltrimethylsilane (1 mole) dropwise to the sodium methoxide solution while stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the precipitated sodium chloride.
- The filtrate contains **Methoxymethyltrimethylsilane** and excess methanol. **Methoxymethyltrimethylsilane** forms an azeotrope with methanol. To isolate the pure product, wash the filtrate with water to remove methanol.
- Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and then fractionally distill to obtain pure **Methoxymethyltrimethylsilane**. The boiling point of the product is 83 °C at 740 mmHg.

[Click to download full resolution via product page](#)

Synthesis of **Methoxymethyltrimethylsilane**.

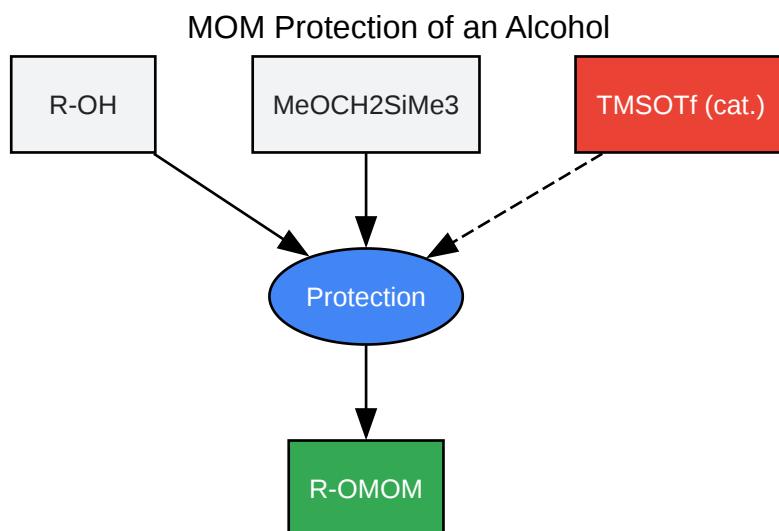
Applications in Organic Synthesis

Methoxymethyltrimethylsilane serves as a valuable reagent in several organic transformations.

Protection of Alcohols

Methoxymethyltrimethylsilane can be used to protect hydroxyl groups as methoxymethyl (MOM) ethers. The trimethylsilyl group facilitates the reaction.

This protocol provides a general procedure for the protection of a primary alcohol using **Methoxymethyltrimethylsilane**, activated by a catalytic amount of a Lewis acid.


Materials:

- Primary alcohol
- **Methoxymethyltrimethylsilane**
- Anhydrous Dichloromethane (DCM)
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)
- Anhydrous triethylamine or diisopropylethylamine (DIPEA)
- Standard glassware for inert atmosphere reactions

Procedure:

- In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1 equivalent) in anhydrous DCM.
- Add triethylamine or DIPEA (1.2 equivalents).
- Cool the solution to 0 °C using an ice bath.
- Add **Methoxymethyltrimethylsilane** (1.2 equivalents) to the stirred solution.
- Add a catalytic amount of TMSOTf (e.g., 0.05 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

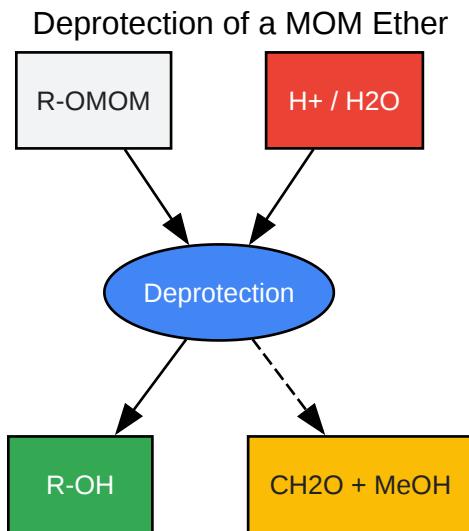
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting MOM-protected alcohol by silica gel column chromatography.

[Click to download full resolution via product page](#)

MOM Protection of an Alcohol.

Deprotection of MOM Ethers

The cleavage of MOM ethers to regenerate the alcohol can be achieved under acidic conditions.


This protocol outlines a standard procedure for the deprotection of a MOM ether using acidic conditions.[6][7]

Materials:

- MOM-protected alcohol
- Methanol or a mixture of Tetrahydrofuran (THF) and water
- Concentrated Hydrochloric Acid (HCl) or another strong acid
- Sodium bicarbonate (saturated aqueous solution)
- Ethyl acetate or other suitable extraction solvent

Procedure:

- Dissolve the MOM-protected alcohol in methanol or a THF/water mixture.
- Add a catalytic amount of concentrated HCl (a few drops) or another protic acid.
- Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.
- Once the deprotection is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Remove the organic solvent (methanol or THF) under reduced pressure.
- Extract the aqueous residue with ethyl acetate or another suitable organic solvent.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- If necessary, purify the resulting alcohol by column chromatography.

[Click to download full resolution via product page](#)

Deprotection of a MOM Ether.

Reaction with Organolithium Reagents

The methylene group in **Methoxymethyltrimethylsilane** can be deprotonated by a strong base like tert-butyllithium to form a nucleophilic organolithium species. This intermediate can then react with various electrophiles.

This protocol describes the generation of (methoxylithiomethyl)trimethylsilane and its subsequent reaction with an electrophile, such as an alkyl halide.[8][9]

Materials:

- **Methoxymethyltrimethylsilane**
- tert-Butyllithium in pentane or hexanes
- Anhydrous Tetrahydrofuran (THF)
- Electrophile (e.g., benzyl bromide)

- Standard glassware for anhydrous, low-temperature reactions

Procedure:

- To an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a magnetic stirrer, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
- Add **Methoxymethyltrimethylsilane** (1 equivalent) to the cold THF.
- Slowly add tert-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
- Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.
- Add the electrophile (e.g., benzyl bromide, 1 equivalent) dropwise to the reaction mixture at -78 °C.
- After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the product by silica gel column chromatography.

Safety and Handling

Methoxymethyltrimethylsilane is a flammable liquid and should be handled with appropriate safety precautions.^[3] It is an irritant to the eyes, skin, and respiratory system. Always work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

Methoxymethyltrimethylsilane is a valuable and versatile reagent in modern organic synthesis. Its properties allow for its use in the protection of alcohols and as a precursor to nucleophilic species for the formation of new carbon-carbon bonds. The experimental protocols provided in this guide offer a starting point for its application in research and development. Proper handling and safety measures are essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MOM Ethers [organic-chemistry.org]
- 2. CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane - Google Patents [patents.google.com]
- 3. (METHOXYMETHYL)TRIMETHYLSILANE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Physical and chemical properties of Methoxymethyltrimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088755#physical-and-chemical-properties-of-methoxymethyltrimethylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com